molecular formula C9H8FNO3 B1460412 {[(4-Fluorophenyl)methyl]carbamoyl}formic acid CAS No. 864244-64-4

{[(4-Fluorophenyl)methyl]carbamoyl}formic acid

Cat. No.: B1460412
CAS No.: 864244-64-4
M. Wt: 197.16 g/mol
InChI Key: DXXSNUKDTVZDGU-UHFFFAOYSA-N
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Description

{[(4-Fluorophenyl)methyl]carbamoyl}formic acid is a carboxylic acid derivative featuring a 4-fluorobenzyl-substituted carbamoyl group. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes like matrix metalloproteinases (MMPs) .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXSNUKDTVZDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864244-64-4
Record name 2-[[(4-Fluorophenyl)methyl]amino]-2-oxoacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWK9YLM7BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Amidation via Carbamoyl Chloride Intermediate

One common approach involves the reaction of 4-fluorobenzylamine with formyl chloride or a formyl equivalent to form the carbamoyl chloride intermediate, which subsequently reacts with formic acid or its salts to yield the target compound.

  • Reaction conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Catalysts/bases: Organic bases like triethylamine or inorganic bases such as potassium carbonate are used to neutralize HCl generated.
  • Temperature: Controlled low temperatures (0–25 °C) to avoid side reactions.

Direct Coupling Using Coupling Reagents

Alternatively, direct coupling of 4-fluorobenzylamine with formic acid or formate salts can be achieved using coupling reagents such as:

  • 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)
  • Carbodiimides (e.g., DCC or EDC)

This method avoids the need for corrosive acid chlorides and can be performed under milder conditions.

  • Solvents: Anhydrous DMF or dichloromethane (DCM).
  • Base: Tertiary amines like N-methylmorpholine or diisopropylethylamine.
  • Temperature: Room temperature to slightly elevated (up to 40 °C).

S-Alkylation Followed by Hydrolysis

In some synthetic schemes related to fluorophenyl carbamoyl derivatives, S-alkylation of mercapto intermediates with bromomethyl derivatives followed by hydrolysis has been used to introduce the carbamoyl group, which can be adapted for formic acid derivatives.

  • Base: Resin-bound tertiary amines or aqueous NaOH.
  • Solvents: Anhydrous DMF or ethanol.
  • Yield: Good yields reported with proper control of reaction conditions.

Solvent and Base Selection

The choice of solvent and base is critical in optimizing the yield and purity of this compound.

Solvent Type Examples Notes
Ether solvents Tetrahydrofuran (THF), Diethyl ether Good for carbamoyl chloride reactions
Polar aprotic solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) Enhance coupling reagent efficiency
Alcohol solvents Methanol, Ethanol Used in precipitation and purification
Hydrocarbon solvents Toluene, Hexane Used for crystallization and washing
Base Type Examples Role
Organic bases Triethylamine, N-methylmorpholine, DIPEA Neutralize acids, catalyze amidation
Inorganic bases Potassium carbonate, Sodium hydroxide Facilitate deprotonation and hydrolysis

Purification and Crystallization

  • After synthesis, the reaction mixture is often cooled to precipitate the product.
  • Filtration followed by washing with cold methanol or THF removes impurities.
  • Drying under vacuum yields the purified compound.
  • Slurrying the solid in methanol can improve purity by removing genotoxic impurities.

Research Findings and Optimization

  • Use of DMSO solvates and controlled cooling (-15 to -25 °C) improves crystallinity and purity.
  • Microcrystalline cellulose (MCC) as a premixing agent enhances handling and formulation properties in pharmaceutical applications.
  • The choice of coupling reagent and solvent mixture significantly affects the yield and polymorphic form of the final compound.
  • Reaction monitoring by HPLC and NMR ensures minimal impurities and confirmation of product structure.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Carbamoyl chloride route 4-fluorobenzylamine, formyl chloride, base, THF High reactivity, straightforward Requires handling of acid chlorides
Coupling reagent method 4-fluorobenzylamine, formic acid, EEDQ or DCC, DMF Mild conditions, less corrosive Coupling reagent cost, side products
S-Alkylation and hydrolysis Mercapto intermediates, bromomethyl halides, NaOH, DMF/EtOH Versatile for derivative synthesis Multi-step, longer reaction times

Chemical Reactions Analysis

{[(4-Fluorophenyl)methyl]carbamoyl}formic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.

Common reagents used in these reactions include lithium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{[(4-Fluorophenyl)methyl]carbamoyl}formic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(4-Fluorophenyl)methyl]carbamoyl}formic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. Further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogs in MMP Inhibitor Development

Several structurally related compounds have been synthesized and characterized in studies targeting MMP-7/-13 inhibition. These analogs share a core isoindole-1,3-dione scaffold linked to a 4-fluorobenzylcarbamoyl group but differ in alkyl chain length and terminal functional groups:

Compound ID Alkyl Chain Length Yield (%) Purity (%) Key Structural Feature
14m (ZHAWOC5684) Pentanoic acid 50 96 5-carbon spacer, terminal carboxylic acid
14n (ZHAWOC6645) Hexanoic acid 59 97 6-carbon spacer, terminal carboxylic acid
14k (ZHAWOC6644) Propanoic acid 62 97 3-carbon spacer, terminal carboxylic acid
14l (ZHAWOC5463) Butanoic acid 97 97 4-carbon spacer, terminal carboxylic acid

Key Observations :

  • Increasing alkyl chain length correlates with variable synthetic yields (e.g., 14p with an 8-carbon spacer had a 30% yield, while 14l with a 4-carbon spacer achieved 97% yield) .
  • All analogs exhibit >95% purity, confirming robust synthetic protocols. Terminal carboxylic acids likely enhance solubility and metal-binding capacity, critical for MMP inhibition .

Substituent Variations: Fluorophenyl vs. Sulfamoylphenyl

Replacing the 4-fluorophenylmethyl group with a sulfamoylphenyl moiety significantly alters physicochemical and biological properties:

Compound Name Molecular Formula Key Substituent Hazard Profile
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid Not explicitly listed 4-Fluorophenylmethyl No hazard data available
[(4-Sulfamoylphenyl)carbamoyl]formic acid C₈H₈N₂O₅S 4-Sulfamoylphenyl H302, H319, H372, H410

Key Observations :

  • The sulfamoyl derivative (CAS 3561-08-8) has a higher molecular weight (244.22 g/mol) and distinct hazards, including acute toxicity (H302) and environmental risks (H410) .
  • The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the polar sulfamoyl group, influencing pharmacokinetics .

Ester Derivatives and Cyclopropane Modifications

Esterification or cyclopropane ring incorporation modulates reactivity and steric effects:

Compound Name Molecular Formula Key Modification Application/Note
Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate (CAS 1345847-71-3) C₁₃H₁₂FNO₃ Cyclopropane ring + methyl ester Potential prodrug candidate
Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate C₁₅H₁₁FN₂O₃ Pyridine ring + methyl ester Unspecified biological use

Key Observations :

  • Cyclopropane rings (e.g., CAS 1345847-71-3) introduce steric constraints that may affect target binding .
  • Ester groups (e.g., methyl esters) are commonly employed to improve cell membrane permeability, with subsequent hydrolysis to active carboxylic acids .

Spectroscopic Validation

All analogs were confirmed via:

  • ¹H/¹³C-NMR : Consistent shifts for fluorophenyl protons (~7.2–7.4 ppm) and carbamoyl carbonyls (~165–170 ppm) .
  • HRMS-TOF : Experimental molecular weights matched theoretical values within 3 ppm error .

Biological Activity

{[(4-Fluorophenyl)methyl]carbamoyl}formic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid
  • Molecular Formula : C13H17FN2O3
  • CAS Number : 1396965-10-8

The compound features a fluorinated phenyl group, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to target proteins.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to various receptors, modulating their activity and eliciting physiological responses.

The exact pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes involved in metabolic processes and potential modulation of signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of bacterial strains. For instance, compounds with similar structures have shown effectiveness in inhibiting Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating cytokine release or inhibiting inflammatory mediators. This potential is critical for developing treatments for inflammatory diseases.
  • Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Cytotoxicity Assay

In a cytotoxicity assay on human cancer cell lines (e.g., HeLa cells), the compound demonstrated dose-dependent cytotoxic effects, with an IC50 value of approximately 25 µM. This suggests that further exploration into its anticancer properties is warranted.

Cell LineIC50 (µM)
HeLa25
MCF-730

Q & A

Q. What are the recommended synthetic routes for {[(4-Fluorophenyl)methyl]carbamoyl}formic acid?

  • Methodological Answer : The synthesis typically involves carbamoylation reactions, where a fluorophenylmethylamine derivative reacts with activated formic acid derivatives (e.g., chloroformates or mixed anhydrides). For example, analogous syntheses employ multi-step protocols:

Step 1 : Reacting 4-fluorobenzylamine with a formic acid derivative (e.g., ethyl formyl chloride) under basic conditions (e.g., triethylamine) to form the carbamoyl intermediate.

Step 2 : Hydrolysis of protecting groups (if applicable) under acidic or basic conditions.

Purification : Reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% formic acid) on a YMC-Actus Triart C18 column (5 μm, 12 nm pore size) to achieve >90% purity .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer :
  • LCMS : Confirm molecular weight using positive ion mode (e.g., observed m/z values for similar carbamoyl compounds range from 758–817 [M+H]+) .
  • HPLC Retention Time : Standardize retention times under defined conditions (e.g., 1.32–1.72 minutes using 0.1% formic acid in mobile phase) for batch consistency .
  • NMR : Use 1^1H and 13^{13}C NMR to verify the fluorophenyl, carbamoyl, and formic acid moieties (aromatic protons at δ 7.2–7.8 ppm, carbamoyl NH at δ 6.5–7.0 ppm) .

Advanced Research Questions

Q. How can analytical methods be optimized to resolve impurities in this compound?

  • Methodological Answer :
  • Column Selection : Use a YMC-Actus Triart C18 column (100–330 mm length, 5 μm particle size) for high-resolution separation .
  • Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 30:70 to 70:30) with 0.1% formic acid to improve peak symmetry and reduce tailing.
  • Gradient Elution : Apply a linear gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to separate closely eluting impurities .
  • Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., hydrolyzed byproducts) to validate method specificity .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Conditions : Incubate the compound in 0.1M HCl or NaOH at 40°C for 24 hours, then analyze degradation products via LCMS.
  • Oxidative Stress : Treat with 3% H2_2O2_2 at 25°C for 6 hours.
  • Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks and monitor purity changes by HPLC .
  • Key Findings : Formic acid-containing mobile phases during purification may enhance stability by preventing aggregation .

Q. How can computational and experimental approaches elucidate biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., carbonic anhydrase) or receptors (e.g., GABAA_A) based on structural analogs .
  • Enzyme Inhibition Assays : Test activity against acetylcholinesterase or kinases in vitro (IC50_{50} determination) using fluorometric assays .
  • Cellular Uptake Studies : Label the compound with 18^{18}F for PET imaging to track biodistribution in model organisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid
Reactant of Route 2
Reactant of Route 2
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid

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